molecular formula C12H14BClF2O2 B6304486 2-Chloro-3,4-difluorophenylboronic acid pinacol ester CAS No. 2121515-05-5

2-Chloro-3,4-difluorophenylboronic acid pinacol ester

Cat. No.: B6304486
CAS No.: 2121515-05-5
M. Wt: 274.50 g/mol
InChI Key: JUXNFVAVASGTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,4-difluorophenylboronic acid pinacol ester typically involves the reaction of 2-Chloro-3,4-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents, to ensure high yield and purity of the final product .

Scientific Research Applications

Chemistry: 2-Chloro-3,4-difluorophenylboronic acid pinacol ester is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions. It is a valuable building block for the construction of biaryl structures .

Biology and Medicine: In biological research, this compound is used to synthesize molecules with potential therapeutic applications. It is also used in the development of boron-containing drugs for cancer treatment .

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. It is also used in the synthesis of agrochemicals .

Mechanism of Action

The primary mechanism of action of 2-Chloro-3,4-difluorophenylboronic acid pinacol ester involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The reaction mechanism includes:

Comparison with Similar Compounds

Comparison: 2-Chloro-3,4-difluorophenylboronic acid pinacol ester is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring. This combination of substituents imparts distinct electronic properties, making it particularly useful in specific Suzuki-Miyaura coupling reactions. In contrast, similar compounds like 2,4-Difluorophenylboronic acid pinacol ester and 4-Carboxy-2-fluorophenylboronic acid pinacol ester have different substituents, which affect their reactivity and applications .

Properties

IUPAC Name

2-(2-chloro-3,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(15)10(16)9(7)14/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXNFVAVASGTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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